5-Bromo-3-chloroisatoic anhydride
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Overview
Description
5-Bromo-3-chloroisatoic anhydride is a chemical compound with the molecular formula C8H3BrClNO3 and a molecular weight of 276.47 g/mol . It is a derivative of isatoic anhydride, which is a versatile building block in organic synthesis. The compound is characterized by the presence of bromine and chlorine atoms on the isatoic anhydride core, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloroisatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of substituted anthranilic acids with phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . due to the high toxicity of phosgene and its analogs, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo cyclization to form the desired isatoic anhydride derivative.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloroisatoic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like Oxone can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinazoline derivatives.
Scientific Research Applications
5-Bromo-3-chloroisatoic anhydride has several scientific research applications, including:
Biology: The compound is utilized in the development of biologically active molecules with potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the compound make it susceptible to nucleophilic substitution reactions, allowing it to form various derivatives. The compound can also undergo cyclization reactions to form complex heterocyclic structures, which can interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound of 5-Bromo-3-chloroisatoic anhydride, used in similar synthetic applications.
5-Bromo-3-chloroanthranilic Acid: A precursor in the synthesis of this compound.
Phthalic Anhydride Derivatives: Used in the industrial production of isatoic anhydride derivatives.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the isatoic anhydride core. This dual halogenation enhances its reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.
Properties
IUPAC Name |
6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSRKUREIYATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006619-82-4 |
Source
|
Record name | 5-Bromo-3-chloroisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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